molecular formula C26H24N2O4 B305875 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione

5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione

Cat. No. B305875
M. Wt: 428.5 g/mol
InChI Key: UXIOCAYYRXEZKM-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as BMD-1161, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BMD-1161 is a small molecule that belongs to the class of imidazolidinediones and has been shown to have promising effects in treating various diseases.

Mechanism of Action

The mechanism of action of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation.
Biochemical and Physiological Effects
5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. It can improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been shown to reduce oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione is its small molecular size, which allows for easy synthesis and modification. 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione is also stable and can be easily stored. However, one limitation of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione. Another area of research is the investigation of the therapeutic potential of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione and its effects on various physiological pathways.

Synthesis Methods

The synthesis of 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the condensation of 3-(4-methylbenzyl)-2,4-imidazolidinedione and 3-(benzyloxy)-4-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that 5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione can improve cardiac function and reduce hypertension.

properties

Product Name

5-[3-(Benzyloxy)-4-methoxybenzylidene]-3-(4-methylbenzyl)-2,4-imidazolidinedione

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(5E)-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C26H24N2O4/c1-18-8-10-19(11-9-18)16-28-25(29)22(27-26(28)30)14-21-12-13-23(31-2)24(15-21)32-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3,(H,27,30)/b22-14+

InChI Key

UXIOCAYYRXEZKM-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)NC2=O

Origin of Product

United States

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